molecular formula C14H11ClOS B6320598 (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1440663-37-5

(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B6320598
M. Wt: 262.8 g/mol
InChI Key: ONXSLLPEVNXUEI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as 2E-CMP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine followed by dehydration of the resulting imine to yield the final product.

Starting Materials
4-chloroacetophenone, 5-methyl-2-thienylmethanamine

Reaction
Step 1: Condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine intermediate., Step 2: Dehydration of the imine intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product, (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.

Scientific Research Applications

2E-CMP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain environmental factors on the body. In addition, 2E-CMP has been used in the development of new drugs and treatments for various diseases.

Mechanism Of Action

2E-CMP works by binding to certain receptors in the body, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity. Once bound to the receptor, 2E-CMP activates the receptor, resulting in a variety of effects, depending on the type of receptor it binds to. For example, when 2E-CMP binds to the GABA-A receptor, it increases the activity of the receptor, which in turn increases the activity of the neurotransmitter GABA, resulting in an overall calming effect.

Biochemical And Physiological Effects

2E-CMP has a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. It has also been shown to have a neuroprotective effect, as well as an anti-inflammatory effect. In addition, 2E-CMP has been shown to have an anticonvulsant effect, as well as an anti-tumor effect.

Advantages And Limitations For Lab Experiments

The use of 2E-CMP in laboratory experiments has several advantages. It is easy to synthesize, and is relatively inexpensive. It is also highly versatile, as it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2E-CMP in laboratory experiments. For example, it is not as stable as other compounds, and can degrade over time. In addition, it is not as soluble in water as some other compounds, making it difficult to use in certain experiments.

Future Directions

The use of 2E-CMP in scientific research is likely to continue to expand in the future. It has already been used in the development of new drugs and treatments for various diseases, and this trend is likely to continue. In addition, it is likely that 2E-CMP will be used to study the effects of various environmental factors on the body, as well as to study the effects of certain hormones on the body. Finally, it is likely that 2E-CMP will be used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSLLPEVNXUEI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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